molecular formula C20H33N3 B1264434 (5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine

(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine

Cat. No.: B1264434
M. Wt: 315.5 g/mol
InChI Key: QXUKVIGEIGRVAI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine is a substituted aniline.

Scientific Research Applications

Derivatization in Nucleic Acids Research

Research by Chu, Wahl, and Orgel (1983) describes a method for attaching amines to the terminal 5'-phosphate of unprotected oligonucleotides or nucleic acids. This method can be applied to low molecular-weight amines and is significant in nucleic acids research for the production of stable phosphoramidates (Chu, Wahl, & Orgel, 1983).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrating good antibacterial activity and cytotoxicity in vitro. This highlights the potential of such compounds in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).

Structural and Stereochemical Studies

Główka and Kaminski (1997) conducted a study on the crystallization and X-ray determination of configurations of diastereoisomers related to this chemical structure. This research is crucial for understanding the stereochemistry of such compounds (Główka & Kaminski, 1997).

Novel Antineoplastic and Antifilarial Agents

Ram et al. (1992) synthesized a series of compounds related to this chemical structure, showing significant growth inhibition in L1210 cells and antifilarial activity. This indicates the potential use of these compounds as antineoplastic and antifilarial agents (Ram et al., 1992).

Properties

Molecular Formula

C20H33N3

Molecular Weight

315.5 g/mol

IUPAC Name

(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C20H33N3/c1-4-5-6-7-11-14-23-19(15-17(2)3)16-21-20(23)22-18-12-9-8-10-13-18/h8-10,12-13,17,19H,4-7,11,14-16H2,1-3H3,(H,21,22)/t19-/m0/s1

InChI Key

QXUKVIGEIGRVAI-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCN1[C@H](CN=C1NC2=CC=CC=C2)CC(C)C

Canonical SMILES

CCCCCCCN1C(CN=C1NC2=CC=CC=C2)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 2
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 3
Reactant of Route 3
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 4
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 5
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine
Reactant of Route 6
(5S)-1-heptyl-5-(2-methylpropyl)-N-phenyl-4,5-dihydroimidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.